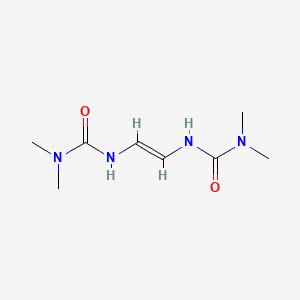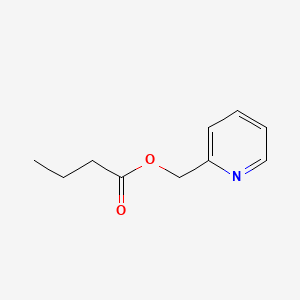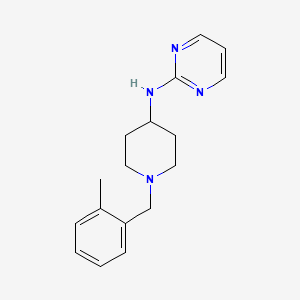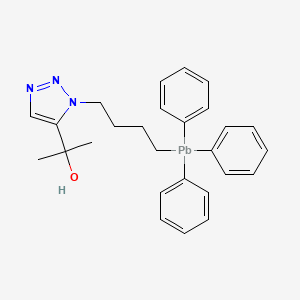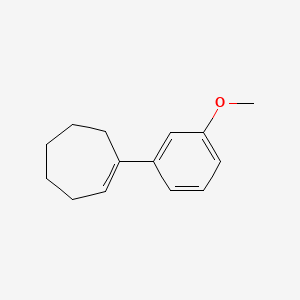
1-(3-Methoxyphenyl)cycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It consists of a cycloheptene ring substituted with a methoxyphenyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-methoxyphenylmagnesium bromide (Grignard reagent) followed by dehydration to form the desired cycloheptene derivative . Another method includes the use of organocerium reagents with cycloalkanones to provide alkoxides, which are then converted to aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to cycloheptane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)cycloheptene can be compared with other similar compounds such as:
Cycloheptene: A simpler cycloalkene without the methoxyphenyl substitution.
1-Phenylcycloheptene: Similar structure but without the methoxy group.
1-(4-Methoxyphenyl)cycloheptene: Similar structure with the methoxy group at a different position on the phenyl ring.
Propriétés
Numéro CAS |
75209-54-0 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)cycloheptene |
InChI |
InChI=1S/C14H18O/c1-15-14-10-6-9-13(11-14)12-7-4-2-3-5-8-12/h6-7,9-11H,2-5,8H2,1H3 |
Clé InChI |
VJFHEIQJVAKIKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
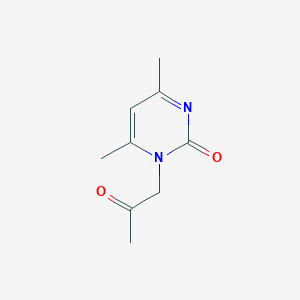

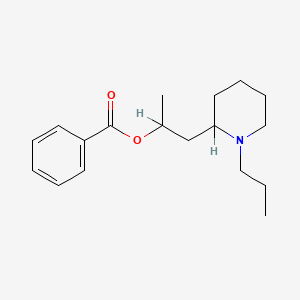
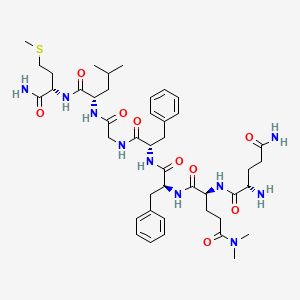
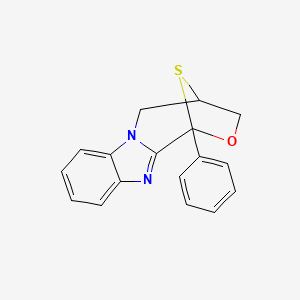
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
